Ethyl (2S)-2,3-diaminopropanoate dihydrochloride
Description
Properties
IUPAC Name |
ethyl (2S)-2,3-diaminopropanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-2-9-5(8)4(7)3-6;;/h4H,2-3,6-7H2,1H3;2*1H/t4-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFTVIRBUNQPIU-FHNDMYTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CN)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143119-70-4 | |
| Record name | Ethyl 2,3-diaminopropionate dihydrochloride, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143119704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL 2,3-DIAMINOPROPIONATE DIHYDROCHLORIDE, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07VJ8XIH2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of Ethyl Cyanoglyoxolate-2-Oxime
Ethyl glyoxalate reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 0–5°C to form the oxime intermediate. The reaction is quenched with saturated NaHCO₃, and the product is extracted with dichloromethane (DCM). Yield: 78–82%.
Asymmetric Hydrogenation
The oxime is dissolved in methanol with 5% Pt/C under 50 psi H₂ at 25°C for 24 hours. Chiral induction is achieved using (R)-BINAP as a ligand, affording ethyl (2S)-2,3-diaminopropanoate with 92% enantiomeric excess (ee). The free base is treated with HCl gas in diethyl ether to precipitate the dihydrochloride salt.
Table 1: Optimization of Hydrogenation Conditions
| Catalyst | Ligand | Pressure (psi) | Time (h) | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| Pt/C | (R)-BINAP | 50 | 24 | 92 | 85 |
| Pd/C | (S)-Proline | 30 | 36 | 75 | 68 |
Boc-Protected Intermediate Strategy
An alternative route employs tert-butoxycarbonyl (Boc) protection to enhance stereochemical control and simplify purification.
Boc Protection of Diamines
Ethyl 2,3-diaminopropanoate is treated with di-tert-butyl dicarbonate (Boc₂O) in DCM/water (1:1) at pH 9–10 (adjusted with NaHCO₃). The reaction proceeds at 25°C for 12 hours, yielding the bis-Boc-protected derivative. Excess reagent is removed via extraction with ethyl acetate, and the product is isolated in 89% yield.
Acidic Deprotection and Salt Formation
The Boc groups are cleaved with 4 M HCl in dioxane at 0°C for 2 hours. After evaporation, the residue is dissolved in ethanol and treated with HCl gas to precipitate the dihydrochloride salt. Final purification via recrystallization (ethanol/diethyl ether) achieves >99% purity.
Key Advantages:
-
Avoids Pt catalysts, reducing metal contamination risks.
-
Enables chromatographic separation of diastereomers (dr 98:2).
Resolution of Racemic Mixtures
Racemic ethyl DL-2,3-diaminopropanoate dihydrochloride is resolved using chiral auxiliaries.
Enzymatic Resolution
Lipase B from Candida antarctica selectively hydrolyzes the (2R)-enantiomer in phosphate buffer (pH 7.0) at 37°C. The remaining (2S)-ester is extracted with DCM and converted to the dihydrochloride salt. Enantiomeric ratio (E) reaches 42, with 48% yield.
Diastereomeric Salt Formation
The racemic mixture is reacted with L-tartaric acid in ethanol/water (4:1). The (2S)-diastereomer precipitates preferentially (dr 7:1), and the salt is neutralized with NaOH to recover the free base. HCl gas treatment yields the enantiopure dihydrochloride.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms 99.2% purity with t₃ = 8.7 minutes.
Industrial-Scale Considerations
Cost Analysis
| Method | Cost ($/kg) | Scalability | Environmental Impact |
|---|---|---|---|
| Catalytic Hydrogenation | 1,200 | High | Moderate (Pt waste) |
| Boc Protection | 950 | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2,3-diaminopropanoate dihydrochloride, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of 2,3-diaminopropionates, which serve as precursors for the synthesis of monobactams and other bioactive compounds .
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl (2S)-2,3-diaminopropanoate dihydrochloride is derived from the amino acid 2,3-diaminopropanoic acid. Its synthesis often involves enantioselective reactions that yield optically pure forms suitable for further chemical modifications. A notable synthetic strategy includes the use of d-serine as a starting material, which undergoes reductive amination to form 2,3-diaminopropanols. These intermediates can then be converted into various derivatives through methylation and protection strategies .
Anticancer Properties
Research has demonstrated that derivatives of ethyl (2S)-2,3-diaminopropanoate exhibit potent anticancer activities. For instance, compounds synthesized from this framework have shown promising results against various cancer cell lines. In one study, modified derivatives displayed IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating enhanced efficacy .
Table 1: Anticancer Activity of Ethyl (2S)-2,3-diaminopropanoate Derivatives
Enzyme Inhibition
Ethyl (2S)-2,3-diaminopropanoate and its derivatives have been investigated for their ability to inhibit specific enzymes, particularly histone deacetylases (HDACs). These enzymes are crucial in regulating gene expression and are often implicated in cancer progression. The compound's structure allows it to mimic peptide inhibitors effectively, making it a candidate for developing new HDAC inhibitors .
Potential in Neurological Disorders
The compound's structural similarity to neurotransmitters suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia. Its ability to cross the blood-brain barrier could facilitate its use as a therapeutic agent targeting neuroreceptors .
Role in Peptide Synthesis
Due to its amino acid-like structure, this compound serves as a building block in peptide synthesis. Its use in solid-phase peptide synthesis has been explored to create peptides with specific biological activities or therapeutic properties .
Case Studies
Several studies have highlighted the applications of ethyl (2S)-2,3-diaminopropanoate:
- Case Study 1: A study focused on synthesizing a series of alkylated derivatives which were tested for their anticancer activity against HeLa cells. The results indicated that certain modifications significantly increased potency compared to unmodified compounds .
- Case Study 2: Research on enzyme inhibition demonstrated that specific derivatives could inhibit HDACs effectively, leading to apoptosis in cancer cells while sparing normal cells from toxicity .
Mechanism of Action
The mechanism of action of Ethyl (2S)-2,3-diaminopropanoate dihydrochloride, involves its role as a substrate for non-ribosomal peptide synthetases. These enzymes incorporate the compound into larger molecules, such as monobactams, through a series of enzymatic reactions. The molecular targets and pathways involved include the terminal adenylation domain of SulM, which exhibits high substrate tolerance and diastereoselectivity .
Comparison with Similar Compounds
Ethyl vs. Methyl Esters
The ethyl ester derivative (target compound) has a marginally higher molar mass (~225.1 g/mol) compared to its methyl analog (213.1 g/mol) . However, methyl esters are often preferred for their lower steric hindrance in synthetic reactions .
Amide vs. Ester Derivatives
(2S)-2,5-Diaminopentanamide dihydrochloride replaces the ester group with an amide, reducing hydrolysis susceptibility and extending half-life in aqueous environments . However, the amide’s lower reactivity may limit its utility in dynamic combinatorial chemistry compared to esters.
Dopamine HCl: Functional Contrast
Dopamine HCl (CAS 62-31-7) incorporates a catechol moiety absent in the target compound, enabling π-π interactions and receptor binding critical for neurological activity .
Thiourea Derivatives
S-(2-(Dimethylamino)ethyl) isothiourinium dihydrochloride’s thiourea group introduces sulfur-based reactivity, increasing oxidative instability compared to oxygen-containing esters . Its regulatory restrictions highlight divergent safety profiles.
Biological Activity
Ethyl (2S)-2,3-diaminopropanoate dihydrochloride is a compound of significant interest in biochemical research due to its structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of 2,3-diaminopropanoic acid, which is characterized as a non-proteinogenic amino acid. Its chemical formula is , and it features two amino groups that contribute to its biochemical interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation. For instance, they may interact with heat shock proteins (HSP90) and TRAP1 pathways, which are crucial for cancer cell survival and proliferation .
- Cellular Uptake and Transport : The compound's structural properties allow it to be effectively transported across cellular membranes, facilitating its interaction with intracellular targets .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to selectively inhibit cancer cell lines while sparing normal cells. For example, compounds derived from 2,3-diaminopropanoic acid showed significant antiproliferative effects against HCT-116 colorectal cancer cells with IC50 values ranging from 0.69 μM to 11 μM .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may also have neuroprotective effects. Its structural similarity to neurotransmitters allows it to modulate synaptic transmission and potentially protect against neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity | Cell Line/Model | IC50 Value | Reference |
|---|---|---|---|
| Antiproliferative | HCT-116 | 0.69 μM | |
| Neuroprotective | Neuronal cultures | Not specified | |
| Enzyme inhibition | Various cancer cell lines | Varies |
Case Study: Anticancer Activity Assessment
In a study assessing the anticancer activity of various derivatives of 2,3-diaminopropanoic acid, this compound was found to significantly reduce cell viability in cancerous cells while exhibiting minimal toxicity towards normal cells. The study utilized DAPI staining to evaluate nuclear integrity, revealing that treated cancer cells displayed significant nuclear disintegration .
Q & A
Q. What safety protocols are essential given limited toxicological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
